

Carviolin: A Fungal Metabolite with Immunosuppressive and Antitrypanosomal Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carviolin*

Cat. No.: B2929679

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carviolin is a naturally occurring anthraquinone, a class of organic compounds known for their diverse biological activities. First isolated from the ascomycete *Zopfiella longicaudata*, **Carviolin** has demonstrated notable immunosuppressive and antitrypanosomal properties.^[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of **Carviolin**, with a focus on presenting key data and experimental methodologies relevant to researchers in drug discovery and development.

Molecular Structure and Chemical Identity

Carviolin, also known as roseo-purpurin, is chemically identified as 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione.^[2] Its structure is characterized by a tricyclic aromatic anthraquinone core with hydroxyl, hydroxymethyl, and methoxy functional groups.

Table 1: Chemical Identity of **Carviolin**

Identifier	Value
IUPAC Name	1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione
Synonyms	Carviolin, Roseopurpurin
CAS Number	478-35-3
Molecular Formula	C ₁₆ H ₁₂ O ₆
Molecular Weight	300.26 g/mol
Canonical SMILES	COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO
InChI Key	XNMZBRJAWRIJII-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Carviolin**, such as its melting point, boiling point, and pKa, are not extensively reported in the available scientific literature. However, qualitative solubility information is available.

Table 2: Physicochemical Properties of **Carviolin**

Property	Value
Physical State	Solid
Solubility	Soluble in Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.
Melting Point	Not reported in reviewed literature.
Boiling Point	Not reported in reviewed literature.
pKa	Not reported in reviewed literature.

Biological Activities and Quantitative Data

Carviolin exhibits a range of biological activities, with its immunosuppressive and antitrypanosomal effects being the most prominently studied.

Immunosuppressive Activity

Carviolin has been shown to inhibit the proliferation of mouse splenocytes induced by mitogens such as lipopolysaccharide (LPS) and concanavalin A. This activity suggests its potential as an immunomodulatory agent.

Table 3: Immunosuppressive Activity of **Carviolin**

Assay	Mitogen	IC ₅₀ (µg/mL)
Mouse Splenocyte Proliferation	LPS	4.0
Mouse Splenocyte Proliferation	Concanavalin A	4.5

Antitrypanosomal Activity

Carviolin has demonstrated activity against *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis (sleeping sickness).

Table 4: Antitrypanosomal Activity of **Carviolin**

Organism	Assay	MIC (µM)
<i>Trypanosoma brucei</i>	in vitro	41.66

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Carviolin**, as well as for the determination of its biological activities, are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Determination of Physicochemical Properties (General Protocol)

While specific experimental details for **Carviolin** are not available, the following outlines a general protocol for determining the melting point of a solid natural product.

Protocol 1: Melting Point Determination

- **Sample Preparation:** Ensure the **Carviolin** sample is pure and completely dry. If necessary, pulverize a small amount of the solid to a fine powder.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus.
- **Heating:** Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Immunosuppressive Activity Assay

The following protocol is a generalized procedure for assessing the inhibitory effect of **Carviolin** on mitogen-induced splenocyte proliferation.

Protocol 2: Mouse Splenocyte Proliferation Assay

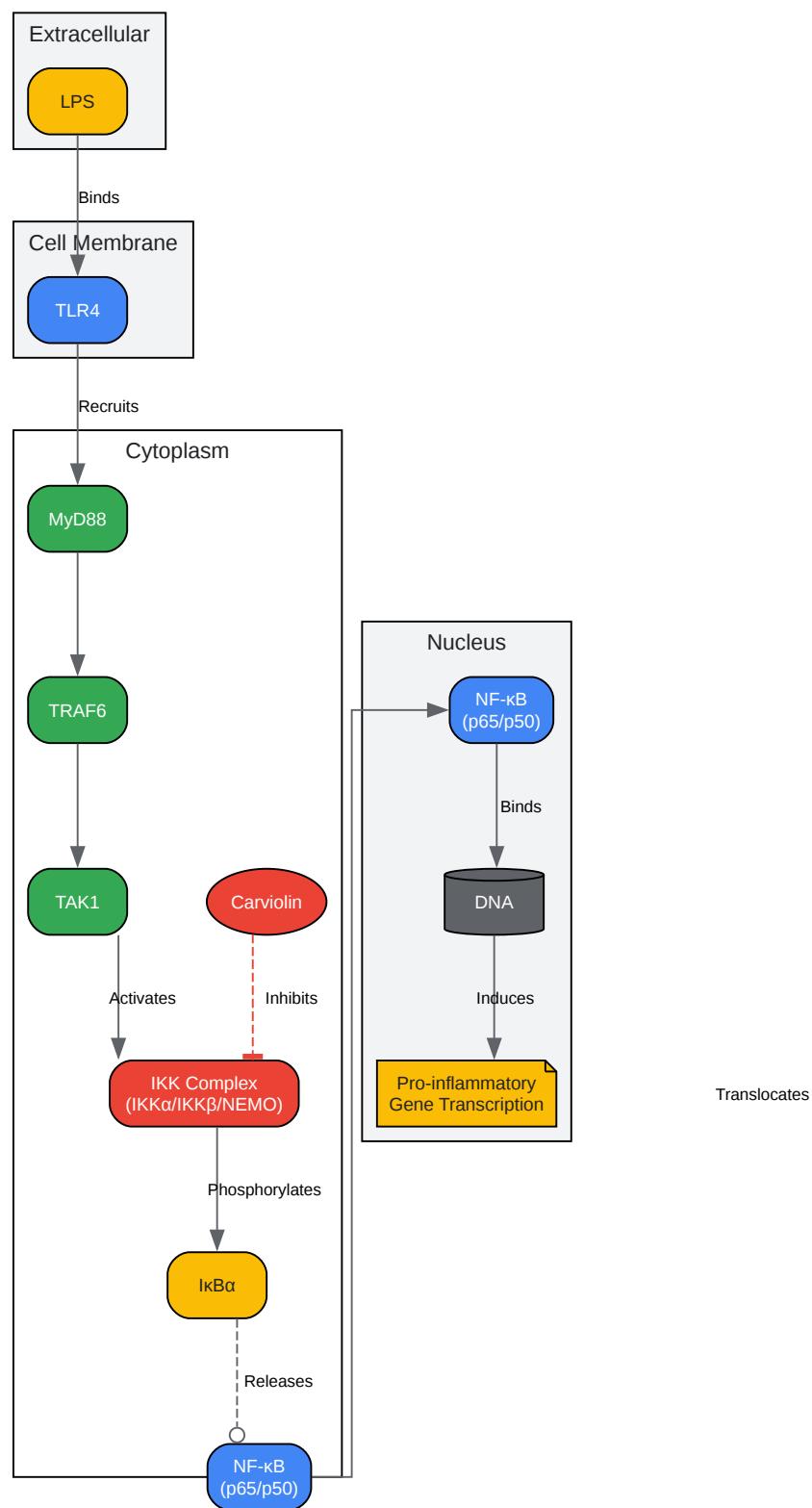
- **Splenocyte Isolation:** Aseptically harvest spleens from mice. Prepare a single-cell suspension by mechanical disruption of the spleen tissue in a suitable buffer. Lyse red blood cells using a lysis buffer (e.g., ACK buffer).
- **Cell Culture:** Wash the splenocytes and resuspend them in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
- **Assay Setup:** Plate the splenocytes in 96-well plates at a density of approximately 5×10^5 cells/well.

- Treatment: Add varying concentrations of **Carviolin** (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to the wells.
- Stimulation: Induce proliferation by adding a mitogen, such as lipopolysaccharide (LPS; typically 1-10 µg/mL) or concanavalin A (typically 1-5 µg/mL), to the wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of **Carviolin** compared to the mitogen-only control. Determine the IC₅₀ value.

Antitrypanosomal Activity Assay

The following is a general protocol for evaluating the in vitro activity of **Carviolin** against *Trypanosoma brucei*.

Protocol 3: in vitro Antitrypanosomal Assay


- Parasite Culture: Culture bloodstream forms of *Trypanosoma brucei* in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.
- Assay Setup: In a 96-well plate, add the parasite suspension at a density of approximately 2 x 10⁴ parasites/well.
- Compound Addition: Add serial dilutions of **Carviolin** to the wells. Include a positive control (e.g., diminazene aceturate) and a negative control (vehicle).
- Incubation: Incubate the plate for 24 to 48 hours.
- Viability Assessment: Add a viability indicator, such as resazurin (AlamarBlue), and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

- Data Analysis: Calculate the percentage of parasite inhibition for each concentration of **Carviolin** and determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ value.

Signaling Pathways

The immunosuppressive effects of **Carviolin** are linked to the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[3] NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While the precise molecular interactions of **Carviolin** within this pathway have not been fully elucidated, a plausible mechanism involves the inhibition of key upstream kinases that are necessary for NF- κ B activation.

Proposed Mechanism of Carviolin's Immunosuppressive Action via NF-κB Pathway Inhibition

[Click to download full resolution via product page](#)**Proposed NF-κB signaling pathway inhibition by Carviolin.**

In this proposed pathway, lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein $\text{I}\kappa\text{B}\alpha$, leading to its degradation and the release of the NF- κB p65/p50 dimer. The active NF- κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. **Carviolin** is hypothesized to exert its immunosuppressive effect by inhibiting the IKK complex, thereby preventing the degradation of $\text{I}\kappa\text{B}\alpha$ and keeping NF- κB sequestered in the cytoplasm in its inactive state.

Conclusion

Carviolin is a fungal metabolite with demonstrated immunosuppressive and antitrypanosomal activities. Its mechanism of action is likely linked to the inhibition of the NF- κB signaling pathway. While initial data on its biological activities are promising, further research is required to fully elucidate its therapeutic potential. This includes more detailed studies on its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and its precise molecular targets. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the development of new therapeutic agents from natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Nuclear Factor NF- κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. To cite this document: BenchChem. [Carviolin: A Fungal Metabolite with Immunosuppressive and Antitrypanosomal Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2929679#carviolin-molecular-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com